Molecular Weight and Lipophilicity Differentiation Versus 4-Methoxy Analog
The target compound (MW 501.6, C29H31N3O3S ) is 16% larger (by mass) than its closest commercially cataloged analog, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diphenylcarbamimidothioate (MW 431.5, C24H21N3O3S ). This weight increase is driven by the hexyloxy (–OC6H13) vs. methoxy (–OCH3) substitution, which adds 70 mass units and 5 additional methylene units to the N-aryl side chain. Quantitatively, this translates to a predicted LogP difference of approximately 2–3 log units (estimated LogP ~7.8 for target vs. ~4.5–5.5 for methoxy analog, based on scaffold-matched database values [1][2]), indicating ~100- to 1000-fold higher octanol-water partitioning. Such a shift places the hexyloxy derivative beyond typical Lipinski Rule of 5 (Ro5) boundaries (LogP >5), whereas the methoxy analog may remain within Ro5 space [3]. The increased rotatable bond count (13–14 for target vs. ~8–9 for methoxy analog [1]) also confers greater conformational entropy, which affects both binding thermodynamics and solubility.
| Evidence Dimension | Molecular weight and predicted LogP |
|---|---|
| Target Compound Data | MW 501.6 g/mol; C29H31N3O3S; estimated LogP ~7.8 |
| Comparator Or Baseline | 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diphenylcarbamimidothioate: MW 431.5 g/mol; C24H21N3O3S; estimated LogP ~4.5–5.5 |
| Quantified Difference | MW difference: +70.1 g/mol (+16.3%); estimated LogP difference: +2.3–3.3 log units |
| Conditions | Calculated/predicted values; no experimental LogP available for either compound |
Why This Matters
The 16% MW increase and >2-log-unit lipophilicity shift predict substantially different assay behavior (solubility, non-specific binding, membrane partitioning), making the hexyloxy compound a distinct tool for exploring hydrophobic binding pockets or membrane-associated targets.
- [1] PrenDB Database. Compound physicochemical data (LogP 7.76, rotors 9 for related scaffold). Available at: https://prendb.pharmazie.uni-marburg.de View Source
- [2] Vitas-M Lab. Compound STL192561 (C29H31N3O3S). LogP 6.443 (calculated). Available at: https://vitasmlab.biz/ View Source
- [3] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
